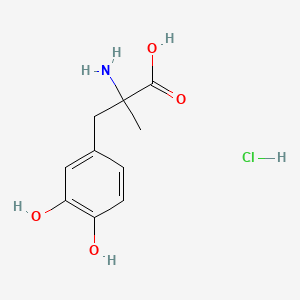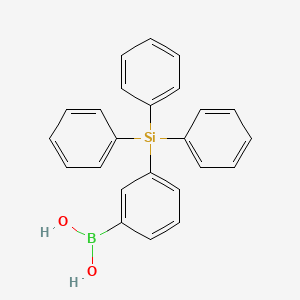
(3-(Triphenylsilyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Triphenylsilyl)phenyl)boronic acid is an organoboron compound with the molecular formula C24H21BO2Si. It is a derivative of boronic acid where the boron atom is bonded to a phenyl group substituted with a triphenylsilyl group. This compound is of interest in organic synthesis and materials science due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Triphenylsilyl)phenyl)boronic acid typically involves the reaction of a triphenylsilyl-substituted phenylboronic acid with appropriate reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, under controlled conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale hydroboration reactions. These reactions add a B-H bond across an alkene or alkyne, producing the corresponding boronic acid. The process is generally rapid and efficient, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
(3-(Triphenylsilyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions yield boronic esters .
Aplicaciones Científicas De Investigación
(3-(Triphenylsilyl)phenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (3-(Triphenylsilyl)phenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with other molecules. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond. This process involves the transfer of the boron-bound group to the palladium center, followed by reductive elimination to produce the coupled product .
Comparación Con Compuestos Similares
Similar Compounds
(3-(Trimethylsilyl)phenyl)boronic acid: Similar in structure but with a trimethylsilyl group instead of a triphenylsilyl group.
Phenylboronic acid: Lacks the silyl substitution, making it less sterically hindered and more reactive in certain conditions.
4-Formylphenylboronic acid: Contains a formyl group, which alters its reactivity and applications.
Uniqueness
(3-(Triphenylsilyl)phenyl)boronic acid is unique due to the presence of the bulky triphenylsilyl group, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance is a factor, such as in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C24H21BO2Si |
|---|---|
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
(3-triphenylsilylphenyl)boronic acid |
InChI |
InChI=1S/C24H21BO2Si/c26-25(27)20-11-10-18-24(19-20)28(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-27H |
Clave InChI |
VESHSFVPYAHBNK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


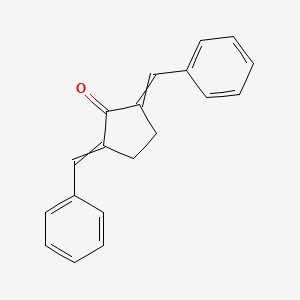
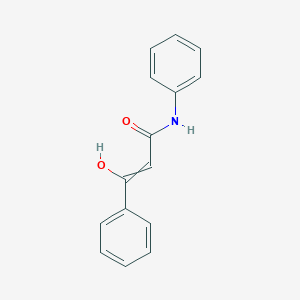
![[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12506400.png)



![N-[(3-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506451.png)
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-methylbenzoate](/img/structure/B12506459.png)
amino}butanoic acid](/img/structure/B12506464.png)

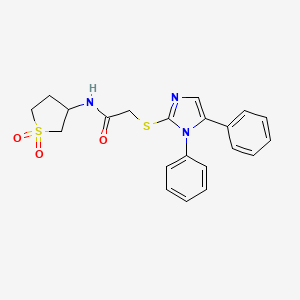
![2,8-Bis(3-bromophenyl)dibenzo[b,d]furan](/img/structure/B12506491.png)
![[2-(3-Phenylprop-2-enamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12506499.png)
